N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide

IKKβ inhibition NF-κB signaling Kinase inhibitor

N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide (CAS 344273-18-3) is a synthetic thiophene carboxamide featuring a 2-chloroanilide moiety and a 3-(trifluoromethyl)benzyl ether at the thiophene 3-position. Its computed physicochemical properties—molecular weight 411.8 g/mol, XLogP3-AA 5.7, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 5 rotatable bonds —define a moderately lipophilic scaffold with limited hydrogen-bonding capacity, relevant for membrane permeability and target binding in intracellular kinase inhibition.

Molecular Formula C19H13ClF3NO2S
Molecular Weight 411.82
CAS No. 344273-18-3
Cat. No. B2490242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide
CAS344273-18-3
Molecular FormulaC19H13ClF3NO2S
Molecular Weight411.82
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=C(C=CS2)OCC3=CC(=CC=C3)C(F)(F)F)Cl
InChIInChI=1S/C19H13ClF3NO2S/c20-14-6-1-2-7-15(14)24-18(25)17-16(8-9-27-17)26-11-12-4-3-5-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25)
InChIKeyYIQNOOBEGHCXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide (CAS 344273-18-3): Core Identity, Physicochemical Profile, and Procurement Relevance


N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide (CAS 344273-18-3) is a synthetic thiophene carboxamide featuring a 2-chloroanilide moiety and a 3-(trifluoromethyl)benzyl ether at the thiophene 3-position [1]. Its computed physicochemical properties—molecular weight 411.8 g/mol, XLogP3-AA 5.7, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 5 rotatable bonds [1]—define a moderately lipophilic scaffold with limited hydrogen-bonding capacity, relevant for membrane permeability and target binding in intracellular kinase inhibition. Biochemically, the compound has been reported as an inhibitor of IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta) with an IC₅₀ of 840 nM in a TR-FRET assay, and it suppresses TNFα production in primary mouse splenocytes with an IC₅₀ of 4.0 µM [2].

Why Generic Substitution Fails for N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide: Structural Nuances Dictating IKKβ Affinity and Cellular Functional Activity


Within the thiophene carboxamide chemotype, seemingly minor halogen or substitution-pattern changes on the N-phenyl ring can markedly alter IKKβ inhibitory potency and cellular efficacy. For example, the 2-chloro substituent in the target compound contributes to a distinct electronic and steric environment at the carboxamide binding interface compared to 4-bromo or 3,4-dichloro analogs [1]. Even among IKKβ inhibitors, benchmark compounds such as SC-514 (IC₅₀ = 11.2 µM) show over 10-fold weaker enzymatic inhibition than this compound’s reported IC₅₀ of 840 nM [1], and the cell-based TNFα IC₅₀ of 4.0 µM [1] provides a functional readout often absent for other analogs in public data. Consequently, researchers or procurement specialists cannot assume that any chloro-, bromo-, or poly-halogenated variant of this scaffold will reproduce the potency and cellular activity profile of CAS 344273-18-3.

N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide Evidence Guide: Direct Quantitative Comparisons for Informed Procurement


IKKβ Enzymatic Inhibition: CAS 344273-18-3 vs. SC-514 (Head-to-Head Reference Comparator)

In a TR-FRET enzymatic assay, N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide inhibited IKKβ with an IC₅₀ of 840 nM [1]. Under comparable biochemical conditions, the widely used IKK2 reference inhibitor SC-514 exhibits an IC₅₀ of 11,200 nM . The 13.3-fold greater enzymatic potency of the target compound provides a strong differentiation basis for experiments requiring sub-micromolar IKKβ blockade.

IKKβ inhibition NF-κB signaling Kinase inhibitor

Cellular Functional Activity: TNFα Suppression in Primary Mouse Splenocytes

In a disease-relevant cellular model using primary type-2 collagen-immunized mouse splenocytes, the compound inhibited TNFα production with an IC₅₀ of 4.0 µM at 10 µM after 72 hours [1]. While no direct comparator data are available in the same assay for close analogs, the demonstration of functional IKKβ-pathway modulation in primary immune cells distinguishes this compound from analogs for which only biochemical IC₅₀ values are reported.

TNFα inhibition Immunomodulation Primary cell assay

Lipophilicity-Driven Membrane Permeability Advantage Over Higher-Polarity Analogs

With a computed XLogP3-AA of 5.7, a molecular weight of 411.8 g/mol, and only one hydrogen bond donor [1], this compound occupies a more favorable lipophilicity space for passive membrane permeation compared to analogs bearing additional polar substituents. For instance, N-(3,4-dichlorophenyl) analog introduces a second chlorine that increases polar surface area and may reduce permeability; N-(4-bromophenyl) analog (CAS 344273-12-7) has a higher molecular weight (~456 g/mol) which can negatively impact ligand efficiency. The 2-chloro substitution in the target compound represents a balanced halogen choice that provides electronic modulation without excessive bulk or polarity.

Lipophilicity Drug-likeness Physicochemical differentiation

Substituent Position Effect: 2-Chloro vs. 4-Substituted Analogs Modulates IKKβ Binding Conformation

The 2-chloro substitution on the aniline ring in CAS 344273-18-3 creates an ortho-substitution pattern that influences the dihedral angle between the phenyl ring and the carboxamide plane, potentially accessing a distinct binding pocket conformation within the IKKβ ATP site. In contrast, 4-substituted analogs (e.g., 4-bromo, 4-methyl) project substituents into a different region of the binding site [1]. While no published co-crystal structures exist for this series, SAR trends from related IKKβ inhibitor patents indicate that ortho-substituted phenyl carboxamides often retain potency while shifting selectivity profiles relative to para-substituted congeners [1]. The 840 nM IKKβ IC₅₀ of the target compound [2] suggests that 2-chloro substitution is compatible with high-affinity binding.

Structure-activity relationship ortho-substitution Kinase selectivity

Optimal Application Scenarios for N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide in Drug Discovery and Chemical Biology


IKKβ/NF-κB Pathway Probe in Biochemical and Cellular Inflammation Models

This compound serves as a sub-micromolar IKKβ inhibitor (IC₅₀ = 840 nM) [1] suitable for dissecting NF-κB-dependent transcriptional responses in cell-based assays. Its validated cellular activity—TNFα suppression in primary mouse splenocytes (IC₅₀ = 4.0 µM) [1]—makes it a tractable starting point for target engagement studies in inflammatory disease models, especially where SC-514 (IC₅₀ = 11.2 µM) lacks sufficient biochemical potency.

SAR Expansion Around Ortho-Substituted Phenyl Thiophene Carboxamides

The 2-chloro substituent represents a specific ortho-halogenated phenotype that can be systematically varied (e.g., 2-F, 2-Br, 2-CH₃) in medicinal chemistry campaigns. The reported IKKβ IC₅₀ of 840 nM [1] and calculated XLogP3 of 5.7 [2] provide a baseline for design-make-test-analyze cycles aiming to improve potency, selectivity, or pharmacokinetic properties.

Lead Optimization Scaffold with Favorable Physicochemical Profile

With a molecular weight of 411.8 g/mol, XLogP3 of 5.7, and only one H-bond donor [2], this compound resides within property space generally associated with acceptable passive permeability. Procurement for lead optimization programs targeting IKKβ or related kinases is warranted when seeking a core scaffold that balances lipophilicity and molecular weight, especially when compared to heavier brominated analogs (MW ~456) .

Reference Inhibitor for IKKβ TR-FRET Assay Development

The compound's IC₅₀ of 840 nM in a TR-FRET IKKβ assay [1] makes it suitable as a positive control or reference inhibitor in high-throughput screening (HTS) assay development. Its well-defined single-digit micromolar cellular activity provides a useful benchmark for evaluating the translation from biochemical to cellular potency for novel IKKβ inhibitors.

Quote Request

Request a Quote for N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.